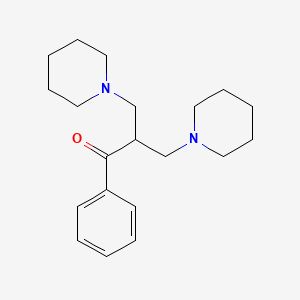
1-Propanone, 1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)-
説明
1-Propanone, 1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)-, also known as fentanyl, is a synthetic opioid that has gained significant attention in the scientific community due to its potent analgesic properties. Fentanyl is a highly lipophilic compound that binds to mu-opioid receptors in the central nervous system, resulting in the inhibition of pain signals. The compound was first synthesized in 1960 by Paul Janssen, a Belgian physician and pharmacologist, and has since been used extensively in clinical practice as a pain reliever.
科学的研究の応用
Chemical Synthesis and Heterocyclic Systems
1-Propanone, 1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)- serves as an intermediate in the synthesis of various heterocyclic systems. A review focused on 1-phenyl-2-thiocyanatoethanone, closely related to the target compound, highlights its importance in the preparation of synthetically useful novel heterocyclic compounds. These heterocyclic systems are integral to the development of drugs and materials with diverse applications, showcasing the compound's role in facilitating advancements in chemical synthesis and pharmaceutical research (Gouda, 2013).
Drug Metabolism and Cytochrome P450 Inhibition
The compound's derivatives play a critical role in the study of drug metabolism, particularly through the inhibition of Cytochrome P450 (CYP) enzymes. A comprehensive review of chemical inhibitors of CYP isoforms in human liver microsomes mentions 2-phenyl-2-(1-piperidinyl)propane (PPP), a compound with structural similarities, highlighting its selectivity towards CYP2B6. Understanding the inhibition of CYP isoforms is crucial for predicting drug-drug interactions and for the development of safer medications (Khojasteh et al., 2011).
Biological Activities and Therapeutic Potentials
Exploration into the biological activities of related compounds, such as 1-indanones, has unveiled potential antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and applications in treating neurodegenerative diseases. Such research underscores the therapeutic potential of the target compound and its derivatives, paving the way for future pharmaceutical innovations (Turek et al., 2017).
Carcinogen Biomarker Studies
Studies on human urinary carcinogen metabolites as biomarkers for investigating tobacco and cancer have included derivatives of the target compound. These metabolites serve as crucial biomarkers for evaluating the exposure to carcinogens in smokers and non-smokers, aiding in the early detection and prevention of tobacco-related cancers (Hecht, 2002).
Antineoplastic Agent Development
Research into novel series of compounds derived from 1-propanone, 1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)-, has shown significant potential as antineoplastic (anticancer) agents. These compounds exhibit cytotoxic properties, potentially more potent than existing anticancer drugs, and have shown tumor-selective toxicity and the ability to modulate multi-drug resistance. Such findings are crucial for the development of new cancer treatments (Hossain et al., 2020).
特性
IUPAC Name |
1-phenyl-3-piperidin-1-yl-2-(piperidin-1-ylmethyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(18-10-4-1-5-11-18)19(16-21-12-6-2-7-13-21)17-22-14-8-3-9-15-22/h1,4-5,10-11,19H,2-3,6-9,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHXQRPRMXIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2CCCCC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328601 | |
| Record name | 1-Propanone, 1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)- | |
CAS RN |
90548-89-3 | |
| Record name | 1-Propanone, 1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



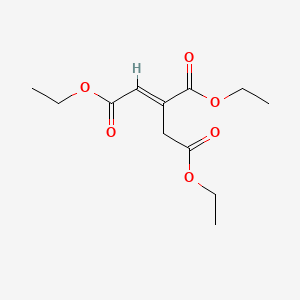
![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)

![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)
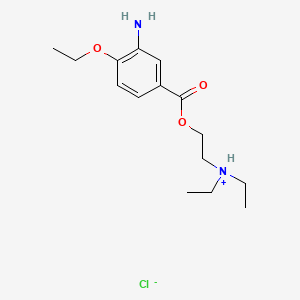

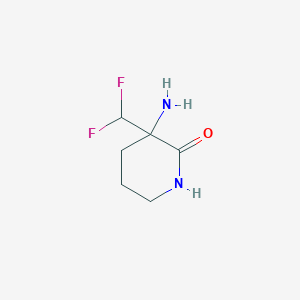
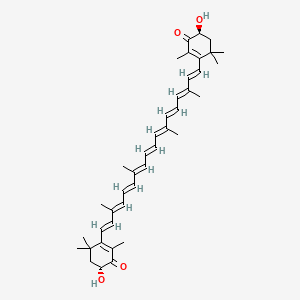
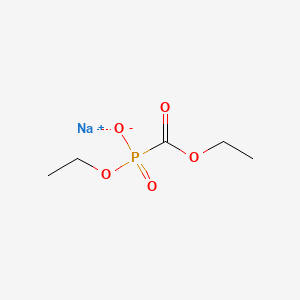

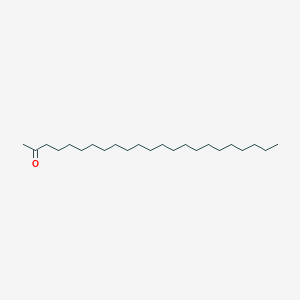
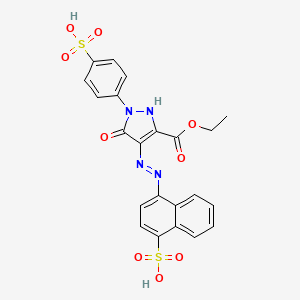

![[5-(6-Acetamidopurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B3061244.png)